MI-773
Overview
Description
MI-773 is a small-molecule inhibitor of the mouse double minute 2 (MDM2) proto-oncogene. It is known for its high binding affinity to MDM2, effectively blocking the interaction between MDM2 and the tumor protein p53. This interaction is crucial for the regulation of the p53 pathway, which is involved in cell cycle regulation, apoptotic cell death, and maintenance of genetic stability. This compound has shown significant antitumor activity and is being explored for its potential in cancer therapy .
Mechanism of Action
MI-773, also known as (2’R,3S,4’S,5’R)-6-Chloro-4’-(3-chloro-2-fluorophenyl)-2’-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3’-pyrrolidine]-5’-carboxamide, is a small-molecule inhibitor with significant potential in cancer therapy . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the mouse double minute 2 (MDM2) proto-oncogene . MDM2 is a ubiquitin ligase that primarily regulates the expression of p53, a transcription factor involved in cell cycle regulation, apoptotic cell death, and maintenance of genetic stability . MDM2 facilitates p53 proteasomal degradation, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as a potent MDM2-p53 protein-protein interaction (PPI) inhibitor . It blocks the interaction between MDM2 and p53, thereby stabilizing p53 function . Upon stress such as DNA damage, the protein-protein interaction between p53 and MDM2 is disrupted, resulting in elevated p53 levels, cell cycle arrest, DNA repair, or elimination by apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 signaling pathway . By inhibiting the MDM2-p53 interaction, this compound allows p53 to accumulate and exert its tumor suppressor functions. This leads to cell cycle arrest, DNA repair, or apoptosis, depending on the extent of DNA damage .
Result of Action
This compound exhibits pronounced selectivity and moderate potency, with anti-tumor activity observed in about 15% of the cell lines tested . The most sensitive tumor types were melanoma, sarcoma, renal and gastric cancers, leukemia, and lymphoma . It’s worth noting that tumor cell lines with mutated TP53 were found to be more resistant to this compound than those with wild type TP53 .
Action Environment
The efficacy of this compound is influenced by the genetic makeup of the tumor cells. In silico biomarker investigations revealed that the TP53 mutation status plus the aggregated expression levels of 11 genes involved in the p53 signaling pathway predicted sensitivity or resistance of cell lines to inhibitors of p53-MDM2 interactions . This suggests that the genetic environment of the tumor cells plays a significant role in the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
MI-773 has been shown to interact with the MDM2 protein, a key regulator of the tumor protein p53 . The compound exhibits a pronounced selectivity and moderate potency, with anti-tumor activity in the sub-micromolar range .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to suppress proliferation, induce apoptosis, and cause cell cycle arrest in neuroblastoma cells . The compound has also been found to be primarily active in cell lines with wild type TP53 .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of the protein-protein interaction between p53 and MDM2, resulting in elevated p53 levels, cell cycle arrest, DNA repair, or elimination by apoptosis . This disruption is facilitated by the high binding affinity of this compound for MDM2 .
Metabolic Pathways
Given its role as an inhibitor of the MDM2 proto-oncogene, it is likely that this compound interacts with enzymes and cofactors involved in the p53 signaling pathway .
Transport and Distribution
Given its molecular mechanism of action, it is likely that this compound interacts with transporters or binding proteins associated with the MDM2 protein .
Subcellular Localization
Given its role as an inhibitor of the MDM2 proto-oncogene, it is likely that this compound is localized to the same subcellular compartments as MDM2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MI-773 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. The exact synthetic route may vary depending on the specific laboratory protocols, but it generally involves the formation of the core structure followed by functional group modifications to achieve the final compound .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. The process may include the use of large-scale reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to meet the required standards .
Chemical Reactions Analysis
Types of Reactions
MI-773 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of this compound .
Scientific Research Applications
MI-773 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MDM2-p53 interaction and its role in cellular processes.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and genetic stability.
Medicine: Explored as a potential therapeutic agent for various cancers, particularly those with wild-type p53.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
Nutlin-3a: Another potent inhibitor of the MDM2-p53 interaction, with a similar mechanism of action but different chemical structure.
SAR405838 (MI-77301): An analog of MI-773 with higher binding affinity to MDM2 and more pronounced antitumor activity in certain cancer models
Uniqueness of this compound
This compound is unique in its specific binding affinity to MDM2 and its ability to effectively disrupt the MDM2-p53 interaction. Compared to similar compounds, this compound has shown moderate potency and selectivity in various preclinical studies, making it a valuable tool for cancer research and potential therapeutic applications .
Properties
IUPAC Name |
(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-YJRDPZTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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